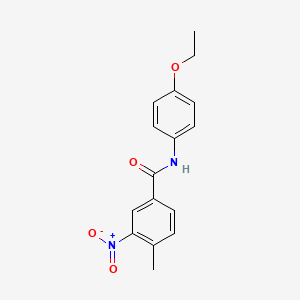

![molecular formula C19H29N7O B5557710 3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that exhibit interesting biological and pharmacological properties due to their structural complexity. The presence of triazole, pyrazole, and piperidine rings suggests potential receptor binding capabilities and chemical reactivity. Research in this area often focuses on understanding these compounds' interactions with biological targets and their synthesis and structural analysis.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, starting from simple precursors to gradually introduce various functional groups. Key steps may include nucleophilic substitutions, cyclizations, and amide formation reactions. Each step is carefully designed to ensure the correct regio- and stereochemistry of the final product. For example, the synthesis of related compounds involves the condensation of piperidinones, pyrazolones, and malononitrile under both chemical and electrochemical conditions, providing a pathway to substituted piperidine derivatives (A. M. Shestopalov et al., 2002).

Scientific Research Applications

Receptor Ligand Applications

This compound has been studied for its potential as a high-affinity ligand at human dopamine receptors, specifically D4 receptors. Research indicates that modifications to its structure could significantly affect its affinity and selectivity towards these receptors, suggesting its utility in studying receptor interactions and the development of therapeutic agents targeting neurological disorders (Rowley et al., 1997).

Synthetic Methodologies

The compound has also been explored within the context of synthetic chemistry. Studies have detailed methods for synthesizing related piperidine and azole derivatives, providing insights into novel synthetic routes that could be applied in the creation of diverse chemical libraries for drug discovery and material science (Shevchuk et al., 2012).

Pharmaceutical Patent Analysis

An analysis of pharmaceutical patents highlighted the compound's relevance in the context of drug development, specifically mentioning its utility in the design of selective serotonin receptor agonists. This underscores its potential contribution to the development of new therapeutic agents for treating neurological and psychiatric conditions (Habernickel, 2001).

Molecular Interaction Studies

Research on the molecular interactions of related compounds with cannabinoid receptors can provide insights into the design of receptor antagonists or agonists. These studies are crucial for understanding the pharmacological profile of compounds targeting the CB1 cannabinoid receptor, which has implications for treating a range of conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).

Adenosine Receptor Antagonism

The compound's framework has been utilized in the development of adenosine receptor antagonists, highlighting its role in creating agents with potential applications in cardiovascular diseases, neurodegenerative disorders, and cancer. Modifications to the chemical structure have been shown to affect water solubility and pharmacological activity, demonstrating the compound's versatility for therapeutic applications (Baraldi et al., 2012).

properties

IUPAC Name |

[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O/c1-23-12-16(11-20-23)19(27)26-10-6-7-15(13-26)18-22-21-17(24(18)2)14-25-8-4-3-5-9-25/h11-12,15H,3-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWYSURKQCTPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)